ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate
Description
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 6-hydroxypyrimidine moiety via an amide bond. This structure combines aromatic, ester, and heterocyclic functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
ethyl 4-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNQWVKRJGOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate typically involves multiple steps, including alkylation, esterification, and amidation. One common synthetic route starts with the alkylation of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to esterification with ethanol under acidic conditions to yield ethyl 4-aminobenzoate. The final step involves the amidation of ethyl 4-aminobenzoate with 6-hydroxypyrimidine-4-carboxylic acid under appropriate conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Sulfonamidobenzamide Derivatives
Example Compound: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Structure : Sulfonamide linkage instead of amide; chloro and phenylcarbamoyl substituents.
- Bioactivity : MIC of 0.45–0.9 mM against E. coli (efflux-compromised strain).
Pyridazine and Pyrimidine Derivatives
Example Compound: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Structure: Pyridazine ring instead of hydroxypyrimidine; phenethylamino linker.
- Properties : The pyridazine heterocycle may reduce hydrogen-bonding capacity compared to the hydroxypyrimidine group, impacting solubility and target interactions.
Thio-Linked Hydroxypyrimidine Analogs
Example Compound: Ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
- Structure : Thioether linkage and 6-propyl substituent on pyrimidine.
- Molecular Weight : 375.443 g/mol (C₁₈H₂₁N₃O₄S).
- Key Difference : The thioacetyl group introduces sulfur, which may enhance lipophilicity but reduce metabolic stability compared to the target compound’s amide bond.
Methyl/Phenyl-Substituted Pyrimidines
Example Compound: Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (CAS 5448-04-4)
- Structure : 6-methyl and 2-phenyl substituents on pyrimidine.
- Molecular Weight : 333.39 g/mol (C₂₀H₁₉N₃O₂).
- Key Difference : Hydrophobic methyl and phenyl groups reduce polarity compared to the target’s 6-hydroxypyrimidine, likely decreasing aqueous solubility.
Benzoate Esters in Materials Science
Example Compound: Ethyl 4-(dimethylamino)benzoate
- Application : Co-initiator in resin cements; higher reactivity than methacrylate analogs.
- Key Insight: Substituents like dimethylamino or hydroxypyrimidine influence chemical reactivity. The target’s hydroxypyrimidine may enhance hydrogen-bonding in polymer matrices.
Comparative Data Table
*Estimated based on molecular formula C₁₃H₁₃N₃O₄.
Research Findings and Implications
Bioactivity : Sulfonamide derivatives like SABA1 exhibit antimicrobial activity, suggesting that the target compound’s amide linkage and hydroxypyrimidine group could be optimized for similar applications .
Reactivity: Ethyl 4-(dimethylamino)benzoate’s high reactivity in resins implies that electron-donating groups (e.g., hydroxypyrimidine) may further modulate reaction kinetics in polymer systems.
Metabolic Stability : Thioether-containing analogs may face faster metabolic clearance than the target’s amide, highlighting the amide bond’s advantage in drug design.
Biological Activity
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes diverse research findings, providing insights into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which combines an ethyl ester with a pyrimidine derivative. This structural configuration is hypothesized to contribute to its bioactivity, particularly in modulating various biological pathways.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antagonism of Excitatory Amino Acids : Some studies have shown that related compounds can selectively antagonize excitatory amino acids like L-glutamate and L-aspartate. This action may contribute to neuroprotective effects, potentially useful in treating neurological disorders .
- Anticancer Activity : Compounds with similar pyrimidine structures have demonstrated anti-proliferative effects against cancer cell lines. For instance, some pyrrolo[2,3-d]pyrimidines have shown significant inhibitory activity on human tumor cells, suggesting a potential role for this compound in cancer therapy .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective properties of similar compounds found that they significantly reduced NMDA-induced brain injury in rodent models. This suggests that this compound may offer similar protective benefits against neurodegeneration .
- Anticancer Research : In vitro studies have demonstrated that derivatives of pyrimidines can inhibit the proliferation of various cancer cell lines. For example, a compound with a similar structure showed an IC50 value of 1.7 nM against KB human tumors, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
